molecular formula C13H18N2O3 B11102904 4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one

Cat. No.: B11102904
M. Wt: 250.29 g/mol
InChI Key: KSJXHALTJKQNFT-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5,5-TRIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique oxazolone ring structure, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE typically involves the reaction of 4-toluidine with a suitable oxazolone precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5,5-TRIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different hydroxy or amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-ANILINO)-1,3-OXAZOLAN-2-ONE
  • 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLANILINO)-1,3-OXAZOLAN-2-ONE

Uniqueness

Compared to similar compounds, 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE may exhibit unique reactivity and biological activity due to the presence of the 4-toluidino group. This structural feature can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-(4-methylanilino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)14-15-11(16)18-12(2,3)13(15,4)17/h5-8,14,17H,1-4H3

InChI Key

KSJXHALTJKQNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)OC(C2(C)O)(C)C

Origin of Product

United States

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